molecular formula C10H12N4O5 B12387355 Inosine-15N4

Inosine-15N4

Cat. No.: B12387355
M. Wt: 272.20 g/mol
InChI Key: UGQMRVRMYYASKQ-SHKQESLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inosine-15N4 is a labeled analogue of inosine, a nucleoside formed when hypoxanthine is attached to a ribose ring via a β-N9-glycosidic bond. The compound is labeled with nitrogen-15, a stable isotope, making it useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Inosine-15N4 is synthesized by incorporating stable heavy isotopes of nitrogen into inosine. The process involves the use of nitrogen-15 labeled precursors in the synthesis of inosine . The reaction conditions typically include controlled temperature and pH to ensure the incorporation of the isotope without degrading the inosine structure .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using bioreactors. The process starts with the fermentation of genetically modified microorganisms that can incorporate nitrogen-15 into inosine. The product is then purified using chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Inosine-15N4 undergoes various chemical reactions, including:

    Oxidation: Inosine can be oxidized to form hypoxanthine and uric acid.

    Reduction: Reduction reactions can convert inosine to its corresponding nucleoside analogs.

    Substitution: Inosine can undergo substitution reactions where the ribose moiety is replaced with other sugar analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include hypoxanthine, uric acid, and various inosine analogs .

Scientific Research Applications

Inosine-15N4 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways of nucleoside metabolism.

    Biology: Employed in RNA editing studies to trace the incorporation of inosine into RNA molecules.

    Medicine: Investigated for its potential neuroprotective and cardioprotective effects.

    Industry: Utilized in the development of stable isotope-labeled compounds for drug development and pharmacokinetic studies.

Mechanism of Action

Inosine-15N4 exerts its effects through several mechanisms:

    RNA Editing: Inosine is incorporated into RNA molecules, altering their structure and function.

    Metabolic Pathways: It participates in purine metabolism, being converted to hypoxanthine, xanthine, and uric acid.

    Signaling Pathways: Inosine interacts with adenosine receptors, modulating various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: Similar in structure but has an adenine base instead of hypoxanthine.

    Guanosine: Contains a guanine base and is involved in similar metabolic pathways.

    Xanthosine: Another purine nucleoside with a xanthine base.

Uniqueness

Inosine-15N4 is unique due to its nitrogen-15 labeling, which allows for precise tracing in metabolic and pharmacokinetic studies. This labeling provides a distinct advantage in research applications where understanding the detailed pathways and interactions of inosine is crucial .

Properties

Molecular Formula

C10H12N4O5

Molecular Weight

272.20 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i11+1,12+1,13+1,14+1

InChI Key

UGQMRVRMYYASKQ-SHKQESLVSA-N

Isomeric SMILES

C1=[15N]C2=C(C(=O)[15NH]1)[15N]=C[15N]2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.